![molecular formula C12H16N4OS B2354049 4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2415453-42-6](/img/structure/B2354049.png)
4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a nitrile group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the hydroxymethyl group. The pyrimidine ring is then synthesized and functionalized with a methylsulfanyl group. Finally, the nitrile group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde: Shares the piperidine and hydroxymethyl groups but differs in the aromatic ring structure.
4-Piperidinemethanol: Contains the piperidine and hydroxymethyl groups but lacks the pyrimidine and nitrile functionalities.
Uniqueness
4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-18-12-14-7-10(6-13)11(15-12)16-4-2-9(8-17)3-5-16/h7,9,17H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKPSFZLYERNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCC(CC2)CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
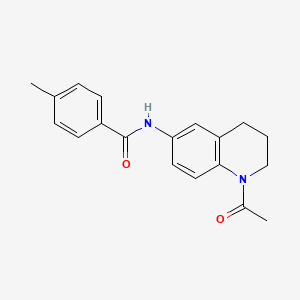
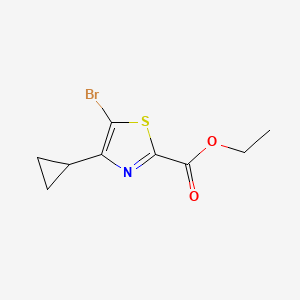
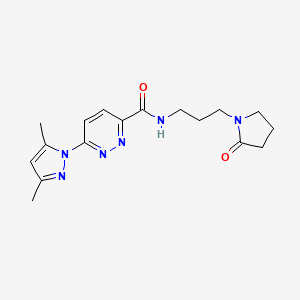
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)
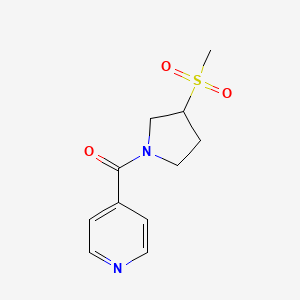
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

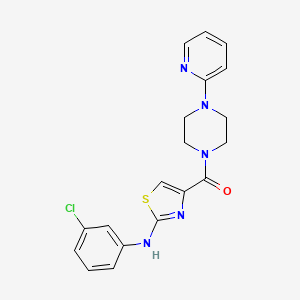
![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)
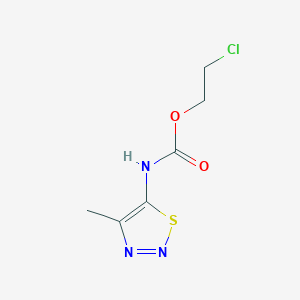
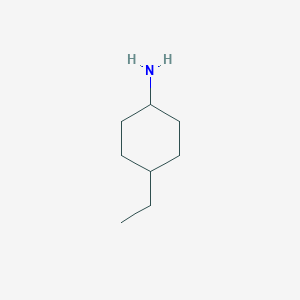
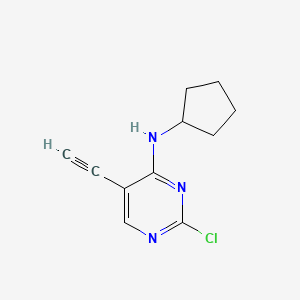
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)

